Cgp 35348

Descripción general

Descripción

Métodos De Preparación

La síntesis de CGP 35348 implica la reacción de fosfito de dietilo con cloruro de 3-aminopropilo en condiciones controladas . La reacción generalmente requiere una base como el hidróxido de sodio para facilitar la formación del derivado del ácido fosfínico. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a una escala mayor, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

CGP 35348 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los correspondientes derivados de óxido de fosfina.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de fosfina.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo amino o los grupos etoxilo son reemplazados por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Effects on Learning and Memory

Case Studies:

- Study on Albino Mice: In a study involving albino mice subjected to hypoxic-ischemic injury, CGP 35348 administration significantly improved spatial learning and memory as assessed by the Morris Water Maze test. Male mice exhibited better performance compared to females, indicating gender-specific responses to treatment .

- Long-Term Potentiation: Research has shown that this compound enhances long-term potentiation (LTP) at intermediate doses in hippocampal slices, suggesting its potential role in facilitating synaptic plasticity associated with learning .

Table 1: Summary of Learning and Memory Effects

| Study | Subject | Treatment | Key Findings |

|---|---|---|---|

| Gillani et al., 2014 | Albino Mice | This compound (1 mg/mL) | Improved spatial learning in males; no effect in females post-hypoxia |

| Tocris Bioscience | Rat Hippocampal Slices | Various doses of this compound | Enhanced LTP at intermediate doses |

Neuromuscular Coordination

Research Insights:

- Motor Function Improvement: this compound has been shown to improve neuromuscular coordination in mice following brain damage. In tests such as the Rota rod, treated mice demonstrated better performance than controls .

- Exploratory Behavior: Interestingly, while motor function improved, exploratory behavior was negatively impacted in female mice treated with this compound during open field tests. This suggests a complex interaction between motor skills and exploratory behavior influenced by GABA_B receptor antagonism .

Table 2: Neuromuscular Coordination Results

| Test | Control Group Performance | This compound Group Performance | P-value |

|---|---|---|---|

| Rota Rod (Males) | Higher latency to fall | Lower latency to fall | <0.05 |

| Open Field (Females) | More time mobile | Less time mobile | <0.05 |

Epileptic Activity Modulation

This compound has been investigated for its effects on epileptiform activity. In vitro studies have demonstrated that it can increase the frequency of epileptiform discharges in hippocampal neurons under certain conditions, indicating that while it blocks GABA_B receptors, it may also potentiate some excitatory processes .

Key Findings:

- In Vitro Studies: Application of this compound resulted in increased spontaneous epileptiform burst discharges in rat hippocampal slices .

- In Vivo Studies: The compound facilitated isoniazid-induced convulsions but did not significantly affect other convulsion models, suggesting a nuanced role in seizure dynamics .

Therapeutic Implications

The applications of this compound extend into potential therapeutic areas:

- Cognitive Disorders: Given its effects on learning and memory, there is potential for this compound to be explored as a treatment option for cognitive deficits associated with various neurological disorders.

- Neurological Rehabilitation: Its ability to enhance motor function post-injury suggests possible applications in rehabilitation settings for stroke or traumatic brain injury patients.

Mecanismo De Acción

CGP 35348 ejerce sus efectos antagonizando los receptores GABA B. Estos receptores son receptores acoplados a proteínas G que median la neurotransmisión inhibitoria en el sistema nervioso central . Al bloquear estos receptores, this compound puede modular la liberación de neurotransmisores como el ácido gamma-aminobutírico y el glutamato, afectando diversos procesos fisiológicos .

Comparación Con Compuestos Similares

CGP 35348 es único en su antagonismo selectivo de los receptores GABA B. Compuestos similares incluyen:

Baclofeno: Un agonista del receptor GABA B utilizado para tratar la espasticidad.

Faclofeno: Otro antagonista del receptor GABA B, pero menos potente que this compound.

Gamma-hidroxibutirato (GHB): Un agonista del receptor GABA B con propiedades sedantes y anestésicas.

This compound destaca por su mayor afinidad por los receptores GABA B postsinápticos y su capacidad para penetrar la barrera hematoencefálica .

Actividad Biológica

CGP 35348 is a selective antagonist of the GABA-B receptor, primarily noted for its brain penetration and significant biological activity. This article reviews the compound's biological effects, including its pharmacological profile, impact on neurological functions, and implications in various experimental models.

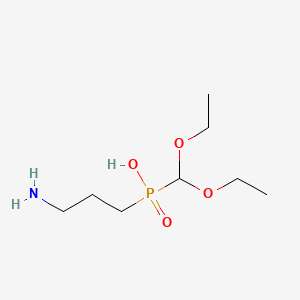

- Chemical Name : (3-Aminopropyl)(diethoxymethyl)phosphinic acid

- Molecular Formula : C₈H₂₀N₄O₄P

- Molecular Weight : 225.22 g/mol

- CAS Number : 123690-79-9

- IC₅₀ : 34 µM (measured in rat cortical membranes) .

This compound acts as a selective antagonist at GABA-B receptors, with a higher affinity for postsynaptic receptors compared to presynaptic ones. This selectivity influences various neurological processes, including synaptic transmission and neuroplasticity.

Influence on Epileptic Activity

Research indicates that this compound can modulate epileptic activities. In studies involving rat hippocampal slices, administration of this compound at concentrations of 100 µM resulted in:

- A moderate increase in the frequency of spontaneous epileptiform discharges.

- Enhanced duration of paroxysmal depolarizations in CA1 pyramidal cells when induced by bicuculline .

These findings suggest that this compound may exacerbate certain epileptic conditions by promoting excitatory neurotransmission.

Cognitive and Motor Function Improvement

Several studies have explored the potential of this compound to enhance cognitive functions, particularly following neurological insults such as hypoxia-ischemia. A notable study involved:

- Model : Albino mice subjected to right common carotid artery ligation followed by hypoxia.

- Findings :

The results support the hypothesis that GABA-B receptor antagonism can facilitate learning and memory processes, particularly in compromised conditions.

Summary of Research Findings

Case Study: Epileptic Processes

In a controlled environment, this compound was tested for its effects on induced epileptiform activity. The results demonstrated a consistent increase in discharge frequency across multiple trials, highlighting its potential role as a facilitator of excitatory neurotransmission under pathological conditions.

Case Study: Neurological Recovery

In a model assessing recovery from ischemic damage, this compound administration led to notable improvements in cognitive assessments such as the MWM test. The treated group showed significant differences in exploratory behavior and memory retention compared to control groups, suggesting therapeutic potential for cognitive deficits following brain injuries.

Propiedades

IUPAC Name |

3-aminopropyl(diethoxymethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO4P/c1-3-12-8(13-4-2)14(10,11)7-5-6-9/h8H,3-7,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIVUOWTHWIXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154064 | |

| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123690-79-9 | |

| Record name | P-(3-Aminopropyl)-P-(diethoxymethyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cgp 35348 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-(3-Aminopropyl)-P-diethoxymethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-35348 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TI61875H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.